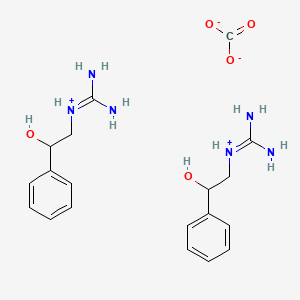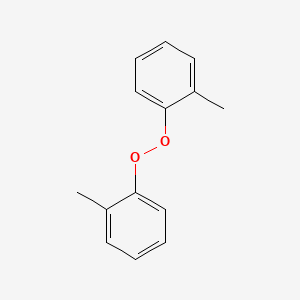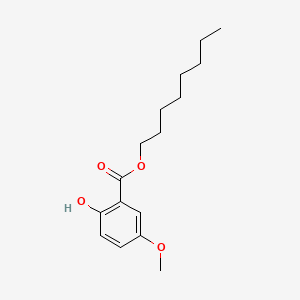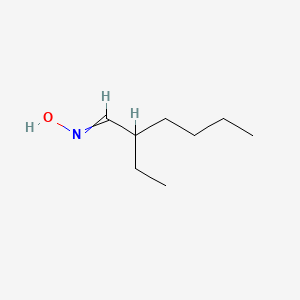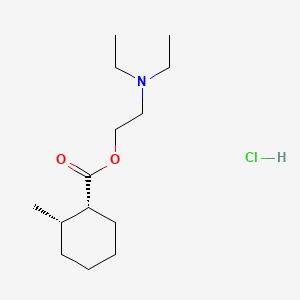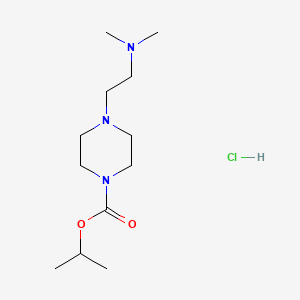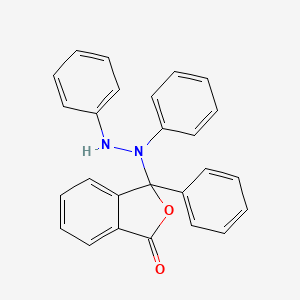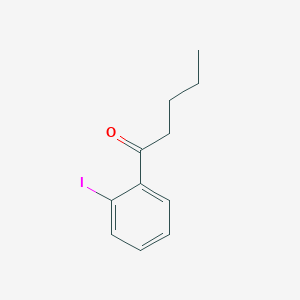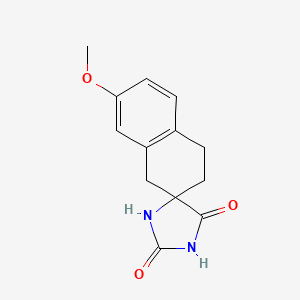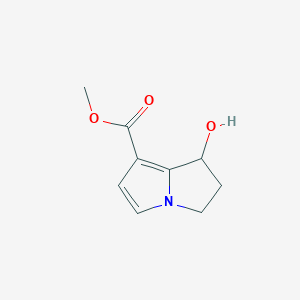![molecular formula C27H22O3 B14685278 3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran CAS No. 28656-24-8](/img/structure/B14685278.png)
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran is a compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran typically involves the condensation of 2-methoxybenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
化学反应分析
Types of Reactions
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of smart materials, such as photochromic lenses and coatings.
作用机制
The mechanism of action of 3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran involves a reversible ring-opening reaction upon exposure to light. This reaction converts the colorless naphthopyran into a colored merocyanine dye. The process is driven by the absorption of UV light, which induces a 6π electrocyclic ring-opening reaction. The molecular targets and pathways involved include the interaction with light and the subsequent structural changes in the molecule .
相似化合物的比较
Similar Compounds
- 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran
- 3,3-Bis(6-methoxybiphenyl-3-yl)-3H-naphtho[2,1-b]pyran
- 3,3-Bis(4’-naphthalenyl)-3H-naphtho[2,1-b]pyran
Uniqueness
3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran is unique due to its specific substitution pattern, which imparts distinct photochromic and fluorescent properties. Compared to other similar compounds, it exhibits faster color fading rates and larger fluorescence quantum yields, making it particularly useful in applications requiring rapid and efficient photochromic responses .
属性
CAS 编号 |
28656-24-8 |
|---|---|
分子式 |
C27H22O3 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
3,3-bis(2-methoxyphenyl)benzo[f]chromene |
InChI |
InChI=1S/C27H22O3/c1-28-25-13-7-5-11-22(25)27(23-12-6-8-14-26(23)29-2)18-17-21-20-10-4-3-9-19(20)15-16-24(21)30-27/h3-18H,1-2H3 |
InChI 键 |
VVFUMKJDZQNZMG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


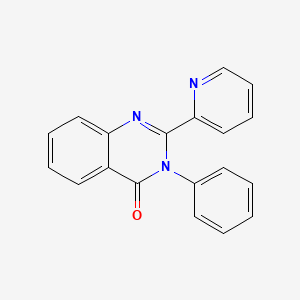
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
